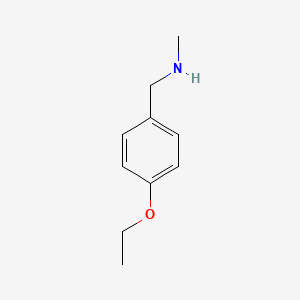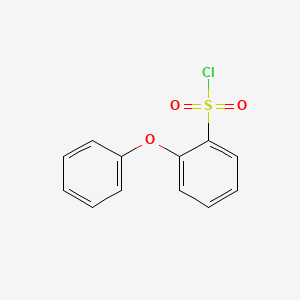
2-phenoxybenzenesulfonyl Chloride
描述
2-Phenoxybenzenesulfonyl Chloride: is an organic compound with the molecular formula C12H9ClO3S . It is a derivative of benzenesulfonyl chloride, where a phenoxy group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions: 2-Phenoxybenzenesulfonyl Chloride can be synthesized through the reaction of phenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phenol and benzenesulfonyl chloride are mixed in the presence of a base. The reaction is carried out at controlled temperatures to ensure maximum yield and purity of the product .
化学反应分析
Types of Reactions: 2-Phenoxybenzenesulfonyl Chloride primarily undergoes electrophilic aromatic substitution reactions due to the presence of the sulfonyl chloride group. It can also participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles .
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under basic conditions to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Major Products:
Electrophilic Substitution: Products include halogenated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
科学研究应用
Chemistry: 2-Phenoxybenzenesulfonyl Chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of sulfonamide-based ligands for catalysis .
Biology and Medicine: In biological research, this compound is used to modify proteins and peptides by introducing sulfonyl groups, which can alter their activity and stability. It is also used in the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of high-performance polymers, such as polysulfones, which are known for their thermal stability and mechanical strength .
作用机制
The mechanism of action of 2-Phenoxybenzenesulfonyl Chloride involves the formation of a sulfonyl chloride intermediate, which can undergo various substitution reactions. The sulfonyl chloride group is highly reactive and can be attacked by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives . The electrophilic nature of the sulfonyl chloride group also allows it to participate in electrophilic aromatic substitution reactions .
相似化合物的比较
Benzenesulfonyl Chloride: Similar in structure but lacks the phenoxy group.
4-Phenoxybenzenesulfonyl Chloride: Similar structure with the phenoxy group in the para position.
Uniqueness: 2-Phenoxybenzenesulfonyl Chloride is unique due to the presence of the phenoxy group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds .
属性
IUPAC Name |
2-phenoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-17(14,15)12-9-5-4-8-11(12)16-10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBATEXBHGBONO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397074 | |
| Record name | 2-phenoxybenzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2688-85-9 | |
| Record name | 2-Phenoxybenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2688-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-phenoxybenzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



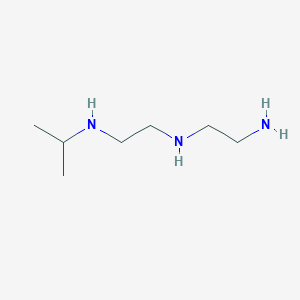
![1-[(tert-butyl)oxycarbonyl]-3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1598574.png)
![3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598577.png)
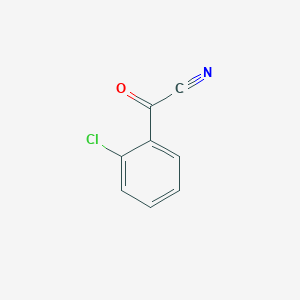
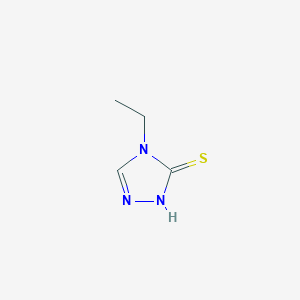

![6-Tosyl-6-azabicyclo[3.1.0]hexane](/img/structure/B1598583.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598589.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1598590.png)
